molecular formula C15H11N3O B1417155 3,6-Diphenyl-1,2,4-triazin-5-ol CAS No. 36214-25-2

3,6-Diphenyl-1,2,4-triazin-5-ol

Cat. No. B1417155
CAS RN: 36214-25-2
M. Wt: 249.27 g/mol
InChI Key: OVBZXBMCQXEFGU-UHFFFAOYSA-N
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Description

3,6-Diphenyl-1,2,4-triazin-5-ol is a biochemical compound with the molecular formula C15H11N3O and a molecular weight of 249.27 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, including 3,6-Diphenyl-1,2,4-triazin-5-ol, involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .


Molecular Structure Analysis

The molecular structure of 3,6-Diphenyl-1,2,4-triazin-5-ol consists of a six-membered heterocyclic ring with three nitrogen atoms . This structure is analogous to the benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, a similar compound, reacts with Cu (II) perchlorate in ethanol to yield [Cu (PDT) 2 (ClO 4) 2 ] . This suggests that 3,6-Diphenyl-1,2,4-triazin-5-ol may also undergo similar reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Diphenyl-1,2,4-triazin-5-ol include a molecular weight of 249.27 and a molecular formula of C15H11N3O . Further details about its melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chiral Stationary Phases

1,3,5-Triazine derivatives serve as chiral stationary phases in chromatography. They can be used as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy and for absolute configuration by circular dichroism .

Luminescent Materials

These compounds are used in the preparation of luminescent materials. They can function as optical switches and form tri-radical cation species .

Metal Complexes and Polymers

Triazines are integral in forming metal complexes and polymers. They are also used as liquid crystals, calixarenes, dendrimers, and optical brighteners for household washing powders .

Biological Properties

Some triazines exhibit significant biological properties. For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are clinically used due to their antitumor properties to treat lung breast and ovarian cancer respectively .

UV Light Absorbers and Stabilizers

They act as UV light absorbers and stabilizers for materials like polycarbonates and polyesters, enhancing resistance to weathering .

Spectrophotometric Determination of Iron

Triazines are used in reagents for the spectrophotometric determination of iron levels in serum .

Synthesis of Pyridinium Salts

They are involved in the synthesis of pyridinium salts which have various applications in structural characterization and spectroscopy measurements .

Antitumor Activity

Triazine derivatives show significant activity against different tumor cell lines and can be potential therapeutic candidates .

Future Directions

The future directions for the research and development of 3,6-Diphenyl-1,2,4-triazin-5-ol and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological applications. As the field of heterocyclic chemistry continues to evolve, these compounds may find new applications in various areas of research .

properties

IUPAC Name

3,6-diphenyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBZXBMCQXEFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340985
Record name 3,6-diphenyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,6-Diphenyl-1,2,4-triazin-5-ol

CAS RN

36214-25-2
Record name 3,6-diphenyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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